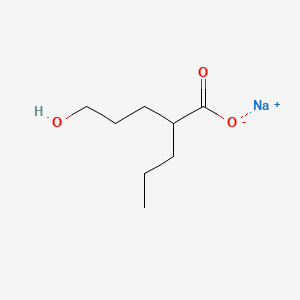

Sodium 5-hydroxy-2-propylpentanoate

Description

Sodium 5-hydroxy-2-propylpentanoate (CAS No. 78644-53-8) is a sodium salt derivative of a branched-chain hydroxycarboxylic acid. The sodium counterion enhances its stability and solubility in aqueous environments, making it suitable for use in formulations requiring ionic compatibility .

Properties

IUPAC Name |

sodium;5-hydroxy-2-propylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3.Na/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZWWXWOLIYBAB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCO)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-hydroxy-2-propylpentanoate typically involves the reaction of 5-hydroxy-2-propylpentanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-hydroxy-2-propylpentanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Sodium 5-hydroxy-2-propylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-hydroxy-2-propylpentanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(a) 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

- Molecular Formula: C₁₀H₁₉NO₅

- Molar Mass : 233.26 g/mol

- Physical State : Powder

- Key Features: Contains a carbamate (urethane) group and a hydroxyl substituent. Unlike Sodium 5-hydroxy-2-propylpentanoate, this compound lacks a sodium carboxylate and instead has a free carboxylic acid group, which reduces its solubility in water.

- Reactivity: Incompatible with strong oxidizers, with hazardous decomposition products including NOₓ, CO₂, and CO .

(b) Isopropyl 5-amino-5-oxo-2-(p-tolylsulfonylamino)pentanoate

- Key Features : Features a sulfonamide group and an isopropyl ester. The sulfonyl group introduces polarity, while the ester moiety enhances lipophilicity. This compound is primarily studied for therapeutic applications due to its structural complexity .

- Applications : Investigated for drug discovery, particularly in targeting enzymatic pathways.

(c) 5-Hydroxy-2-pentanone

- Molecular Formula : C₅H₁₀O₂

- Molar Mass : 102.13 g/mol

- Physical State : Colorless liquid

- Key Features: A ketone with a hydroxyl group, lacking the carboxylate or ester functionalities present in this compound. Its lower molecular weight and liquid state suggest volatility and use in organic solvents or fragrances .

Physicochemical Properties Comparison

| Property | This compound | 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | 5-Hydroxy-2-pentanone |

|---|---|---|---|

| Molecular Weight | Not reported | 233.26 g/mol | 102.13 g/mol |

| Physical State | Likely crystalline solid | Powder | Liquid |

| Solubility | High (sodium salt) | Moderate (free carboxylic acid) | High in organic solvents |

| Functional Groups | Carboxylate, hydroxyl, propyl | Carbamate, hydroxyl, carboxylic acid | Hydroxyl, ketone |

| Hazards | Likely low (ionic salt) | Incompatible with oxidizers; limited toxicity data | Low volatility hazard |

Reactivity and Stability

- This compound: Expected to exhibit stability in aqueous media due to ionic character. No incompatibility data reported, but sodium carboxylates generally resist hydrolysis under mild conditions.

- 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid: Reacts with strong oxidizers, producing hazardous gases. Stability data are unavailable .

- Isopropyl 5-amino-5-oxo-2-(p-tolylsulfonylamino)pentanoate: Sulfonamide groups may confer stability against enzymatic degradation, enhancing its pharmaceutical utility .

Critical Analysis of Data Limitations

- Toxicity Gaps: None of the compounds have comprehensive toxicological profiles. For this compound, extrapolation from similar sodium salts suggests low acute toxicity, but chronic exposure risks remain unstudied.

Biological Activity

Sodium 5-hydroxy-2-propylpentanoate, a derivative of valproic acid, has garnered attention for its biological activity, particularly in the context of neurological disorders and metabolic pathways. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

This compound primarily functions as a histone deacetylase (HDAC) inhibitor . By inhibiting HDACs, it promotes hyperacetylation of histones, which alters chromatin structure and gene expression. This mechanism is crucial for its effects in neuroprotection and the treatment of epilepsy .

Targets:

- Histone Deacetylases (HDACs) : Inhibition leads to increased acetylation of histones.

- Ion Channels : It also interacts with voltage-gated sodium, potassium, and calcium channels, influencing neurotransmitter release .

Biochemical Pathways

The compound influences several biochemical pathways:

- GABAergic Neurotransmission : Increases GABA levels by inhibiting enzymes such as succinic semialdehyde dehydrogenase.

- Glutamatergic Neurotransmission : Inhibits glutamate release, which is beneficial in reducing CNS hyperactivity .

- Akt/FoxO1 Signaling Cascade : Affects cellular metabolism and signaling pathways critical for cell survival.

Pharmacokinetics

The pharmacokinetics of this compound involve complex metabolic processes:

- Metabolism : Primarily metabolized by cytochrome P450 isoenzymes (CYP2C9, CYP2B6) leading to the formation of active metabolites such as 4-hydroxyvalproic acid .

- Elimination : The compound undergoes β-oxidation in the tricarboxylic acid cycle and glucuronidation for clearance from the body.

Anticonvulsant Activity

In various animal models, this compound has demonstrated significant anticonvulsant properties. For instance:

- Study Findings : Mice treated with this compound showed a marked reduction in seizure activity compared to control groups receiving saline or other standard treatments like sodium valproate .

Neuroprotective Effects

Research indicates that this compound may also confer neuroprotective effects:

- Cognitive Function Restoration : In models of induced seizures, administration restored cognitive function by reducing hippocampal damage .

Data Tables

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Study A | Mice | 300 mg/kg | Significant reduction in seizure frequency |

| Study B | Rats | 50 mg/kg | Improved cognitive function post-seizure induction |

| Study C | Cell cultures | Various | Increased GABA levels and reduced glutamate release |

Q & A

Q. How can researchers verify the structural identity of sodium 5-hydroxy-2-propylpentanoate experimentally?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

- NMR (¹H and ¹³C): Analyze chemical shifts for hydroxy, propyl, and carboxylate groups. For example, the hydroxy proton typically appears as a broad singlet in D₂O .

- IR Spectroscopy: Confirm the presence of hydroxyl (-OH, ~3200–3600 cm⁻¹) and carboxylate (C=O, ~1600–1700 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS): Validate the molecular formula (e.g., C₉H₁₇NaO₃) with accurate mass measurements .

Q. What are the critical parameters for synthesizing this compound with high purity?

Methodological Answer: Synthesis optimization involves:

- pH Control: Maintain alkaline conditions (pH >10) during carboxylate salt formation to prevent lactonization of the hydroxy group .

- Temperature: Avoid exceeding 60°C to minimize side reactions like ester hydrolysis or oxidation .

- Purification: Use recrystallization in ethanol-water mixtures (3:1 ratio) to isolate the sodium salt, followed by lyophilization to remove residual solvents .

Q. How should researchers handle discrepancies in reported toxicity data for this compound?

Methodological Answer: Address contradictions through:

- Comparative Studies: Replicate assays (e.g., Ames test, cytotoxicity assays) under standardized conditions to isolate variables like solvent choice or cell line sensitivity .

- Dose-Response Validation: Perform dose-ranging experiments to identify threshold effects, noting that toxicity may vary with stereochemical purity .

Advanced Research Questions

Q. What experimental strategies can resolve instability of this compound in aqueous solutions?

Methodological Answer: Stabilization approaches include:

- Buffering Systems: Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis. Monitor degradation via HPLC at 210 nm over 24–72 hours .

- Lyoprotectants: Add trehalose (5% w/v) during lyophilization to preserve structural integrity .

- Storage Conditions: Store solutions at -80°C in amber vials to prevent photodegradation and oxidative side reactions .

Q. How can researchers design assays to evaluate the compound’s interaction with lipid bilayers?

Methodological Answer: Use biophysical and computational methods:

- Langmuir Trough Experiments: Measure changes in monolayer surface pressure to assess insertion into lipid membranes .

- Molecular Dynamics (MD) Simulations: Model interactions with phosphatidylcholine bilayers using software like GROMACS, focusing on carboxylate group orientation .

- Fluorescence Quenching: Employ dansyl-labeled lipids to track perturbations in membrane fluidity .

Q. What statistical frameworks are appropriate for analyzing contradictory pharmacological data (e.g., agonist vs. antagonist effects)?

Q. How to differentiate between stereoisomeric impurities in this compound batches?

Methodological Answer:

Q. What in silico tools predict the compound’s metabolic pathways?

Methodological Answer: Leverage databases and software:

- SwissADME: Predict CYP450-mediated oxidation sites (e.g., hydroxylation at C5) .

- GLORY: Map potential glucuronidation or sulfation of the hydroxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.